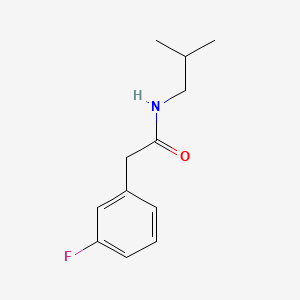

2-(3-fluorophenyl)-N-isobutylacetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.264 |

IUPAC Name |

2-(3-fluorophenyl)-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C12H16FNO/c1-9(2)8-14-12(15)7-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |

InChI Key |

ZAXUJJZOAGHCHO-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)CC1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of 2 3 Fluorophenyl N Isobutylacetamide

Strategies for Amide Bond Formation in Fluorophenylacetic Acid Derivatives

Direct Amide Bond Synthesis Approaches

Direct methods for forming the amide bond are often prioritized for their atom economy and procedural simplicity. One of the most fundamental approaches involves the thermal condensation of 3-fluorophenylacetic acid and isobutylamine (B53898). This reaction typically requires high temperatures to drive the dehydration process and remove the water molecule formed as a byproduct, thereby shifting the equilibrium towards the amide product. youtube.comkhanacademy.org

A more reactive direct pathway involves the conversion of 3-fluorophenylacetic acid into a more electrophilic acyl derivative, such as an acid halide. By reacting 3-fluorophenylacetic acid with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), 3-fluorophenylacetyl chloride is formed. This acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with isobutylamine to yield 2-(3-fluorophenyl)-N-isobutylacetamide. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. youtube.comkhanacademy.org

Another direct approach is the formation of an acid anhydride from 3-fluorophenylacetic acid. While less common for simple amide synthesis due to the consumption of two equivalents of the carboxylic acid, it represents a viable pathway. The anhydride can then react with isobutylamine to form the desired amide.

Coupling Reagent Mediated Reactions

To circumvent the harsh conditions of thermal condensation and the handling of reactive acyl halides, a vast array of coupling reagents has been developed. These reagents activate the carboxylic acid group of 3-fluorophenylacetic acid, facilitating amide bond formation under milder conditions with high yields and minimal side reactions. luxembourg-bio.com

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are classic examples. luxembourg-bio.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com To suppress side reactions and reduce racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. sigmaaldrich.com

More advanced coupling reagents are based on phosphonium or aminium salts. Phosphonium reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and aminium/uronium reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are widely used due to their efficiency and the formation of water-soluble byproducts, which simplifies purification. peptide.comsigmaaldrich.combachem.com These reagents convert the carboxylic acid into its corresponding OBt or OAt active ester in situ, which then smoothly reacts with the amine. sigmaaldrich.com The choice of coupling reagent can be critical, especially for sterically hindered substrates or when trying to avoid specific side reactions. bachem.com

| Coupling Reagent Class | Examples | Activating Mechanism | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate | Cost-effective; byproduct removal can be challenging (DCC forms insoluble DCU). luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | Forms OBt active esters in situ | High coupling rates; generally clean reactions. sigmaaldrich.combachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Forms OBt/OAt active esters in situ | Very efficient, fast reactions; water-soluble byproducts. peptide.comsigmaaldrich.com HATU is particularly effective due to the catalytic effect of the HOAt leaving group. sigmaaldrich.com |

| Other | DEPBT, T3P | Varies (e.g., forms phosphate mixed anhydride) | Useful for specific applications, such as reducing epimerization (DEPBT). peptide.com |

Alternative Synthetic Pathways for N-isobutylacetamide Moieties

While the direct coupling of 3-fluorophenylacetic acid and isobutylamine is the most straightforward approach, alternative methodologies can be envisioned. One such strategy would involve a two-step process starting with a haloacetamide. N-isobutyl-2-chloroacetamide can be synthesized by reacting chloroacetyl chloride with isobutylamine. nih.gov Subsequently, this intermediate could undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, with a 3-fluorophenylboronic acid or a 3-fluorophenylzinc reagent, respectively, to form the target molecule. This pathway offers modularity, allowing for the introduction of various aryl groups in the final step.

Another approach could involve the direct C-H activation and functionalization of a suitable precursor, although this represents a more advanced and less commonly employed strategy for this particular class of molecules.

Synthesis of Structural Analogs and Isosteres of this compound

The synthesis of structural analogs is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. The core structure of this compound offers two primary sites for modification: the fluorophenyl ring and the N-isobutyl group.

Modifications of the Fluorophenyl Moiety (e.g., positional isomers, di-fluorinated analogs)

The synthesis of analogs with modified fluorophenyl moieties generally follows the same amide bond formation strategies outlined previously, starting with the appropriately substituted phenylacetic acid derivative.

Positional Isomers : To synthesize the ortho- (2-fluoro) and para- (4-fluoro) isomers, one would begin with 2-fluorophenylacetic acid and 4-fluorophenylacetic acid, respectively. These starting materials can be coupled with isobutylamine using standard methods, such as a carbodiimide or phosphonium salt-mediated reaction.

Di- and Poly-fluorinated Analogs : The introduction of additional fluorine atoms on the phenyl ring can significantly alter the compound's electronic and lipophilic properties. Synthesizing analogs like 2-(2,3-difluorophenyl)-N-isobutylacetamide or 2-(3,5-difluorophenyl)-N-isobutylacetamide is achieved by starting with the corresponding di-fluorinated phenylacetic acids. These precursors are then coupled with isobutylamine.

Other Halogen Analogs : The fluorine atom can be replaced with other halogens (Cl, Br) to study the effect of halogen size and electronegativity. researchgate.net The synthesis would start from 3-chlorophenylacetic acid or 3-bromophenylacetic acid.

| Analog Type | Example Compound Name | Required Phenylacetic Acid Precursor |

|---|---|---|

| Positional Isomer (ortho) | 2-(2-fluorophenyl)-N-isobutylacetamide | 2-Fluorophenylacetic acid |

| Positional Isomer (para) | 2-(4-fluorophenyl)-N-isobutylacetamide | 4-Fluorophenylacetic acid |

| Di-fluorinated Analog | 2-(3,5-difluorophenyl)-N-isobutylacetamide | 3,5-Difluorophenylacetic acid |

| Other Halogen Analog | 2-(3-chlorophenyl)-N-isobutylacetamide | 3-Chlorophenylacetic acid |

| Other Halogen Analog | 2-(3-bromophenyl)-N-isobutylacetamide | 3-Bromophenylacetic acid |

Variations in the N-isobutyl Substituent and Alkyl Chain Length

Modifying the N-alkyl substituent is readily accomplished by selecting a different primary or secondary amine for the coupling reaction with 3-fluorophenylacetic acid. acs.orgnih.gov This allows for a systematic investigation of how the size, branching, and nature of the alkyl group influence the compound's properties.

Alkyl Chain Length : Analogs with shorter or longer alkyl chains can be synthesized by reacting 3-fluorophenylacetic acid with amines such as propylamine, n-butylamine, or pentylamine.

Branching and Isomers : The effect of alkyl branching can be studied by comparing the N-isobutyl analog with its isomers, such as N-n-butyl, N-sec-butyl, and N-tert-butyl acetamides. The synthesis of the N-tert-butyl analog may require more robust coupling conditions due to the steric hindrance of the tert-butylamine.

Cyclic and Aryl Analogs : The N-substituent can be extended to include cyclic alkyl groups (e.g., N-cyclohexyl) or aryl groups (e.g., N-phenyl) by using cyclohexylamine or aniline in the amidation step. researchgate.netnub.rs

| N-Substituent Variation | Example Compound Name | Required Amine Precursor |

|---|---|---|

| Linear Isomer | 2-(3-fluorophenyl)-N-n-butylacetamide | n-Butylamine |

| Branched Isomer | 2-(3-fluorophenyl)-N-sec-butylacetamide | sec-Butylamine |

| Longer Chain | 2-(3-fluorophenyl)-N-pentylacetamide | Pentylamine |

| Cyclic Alkyl | N-cyclohexyl-2-(3-fluorophenyl)acetamide | Cyclohexylamine |

| Aryl | 2-(3-fluorophenyl)-N-phenylacetamide | Aniline |

Alterations at the Acetamide (B32628) Linkage

Modifications of the acetamide linkage in molecules analogous to this compound are crucial for modulating their physicochemical and biological properties. While direct studies on the target compound are unavailable, established synthetic organic chemistry methods allow for predictable alterations.

A primary method for altering the acetamide linkage involves the hydrolysis of the amide bond to its constituent carboxylic acid, 2-(3-fluorophenyl)acetic acid, and isobutylamine. This is typically achieved under acidic or basic conditions. The resulting carboxylic acid can then be activated and coupled with a diverse range of amines to generate a library of novel amide derivatives. Common coupling reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Alternatively, the isobutyl group on the nitrogen atom can be modified. One potential route, though less common for this specific class of compounds, involves N-dealkylation followed by N-alkylation with different alkyl halides. However, this approach can be challenging and may lead to a mixture of products.

A more versatile approach involves the synthesis of 2-(3-fluorophenyl)acetyl chloride from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive acyl chloride can then be treated with a variety of primary or secondary amines to form a wide array of N-substituted acetamide derivatives. This method is generally high-yielding and applicable to a broad scope of amines.

Another potential alteration involves the reduction of the amide carbonyl group. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the amide to the corresponding amine, yielding N-(2-(3-fluorophenyl)ethyl)isobutylamine. This transformation fundamentally alters the electronic and structural properties of the linkage.

Table 1: Potential Alterations at the Acetamide Linkage of this compound

| Modification Type | Reagents and Conditions | Potential Product |

| Amide Bond Cleavage | Acid or Base Hydrolysis | 2-(3-fluorophenyl)acetic acid and Isobutylamine |

| N-Substituent Exchange | Amide hydrolysis followed by coupling with a new amine (e.g., R-NH₂) using DCC/NHS or EDC/HOBt | 2-(3-fluorophenyl)-N-R-acetamide |

| Carbonyl Reduction | LiAlH₄ or BH₃ in an ethereal solvent | N-(2-(3-fluorophenyl)ethyl)isobutylamine |

| Conversion to Thioamide | Lawesson's reagent | 2-(3-fluorophenyl)-N-isobutylthioacetamide |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Derivatives

The synthesis of this compound from achiral starting materials results in a racemic mixture, as the carbon atom alpha to the carbonyl group is a stereocenter. The separation and selective synthesis of enantiomers are often critical in medicinal chemistry.

Stereoselective Synthesis: Asymmetric synthesis of this compound derivatives could be approached through several established strategies. One method involves the use of a chiral auxiliary. For instance, a chiral amine could be coupled with 2-(3-fluorophenyl)acetic acid to form a diastereomeric amide. Subsequent alkylation or other modifications at the alpha-position would proceed with facial selectivity controlled by the chiral auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched product.

Another approach is catalytic asymmetric synthesis. For example, an asymmetric hydrogenation of a suitable prochiral precursor, such as an enamide, could establish the stereocenter with high enantioselectivity. The choice of chiral catalyst, often a transition metal complex with a chiral ligand (e.g., Rhodium-BINAP), would be critical for the success of this strategy.

Chiral Resolution: For a racemic mixture of a this compound derivative, several chiral resolution techniques could be employed.

Diastereomeric Salt Formation: If the derivative contains an acidic or basic handle, it can be reacted with a chiral resolving agent to form diastereomeric salts. nih.gov These salts, having different physical properties, can often be separated by fractional crystallization. Subsequent removal of the resolving agent would yield the individual enantiomers. Common chiral resolving agents include tartaric acid derivatives for basic compounds and chiral amines like brucine or (R/S)-1-phenylethylamine for acidic compounds.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers. nih.gov The differential interaction of the enantiomers with the chiral stationary phase allows for their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution.

Enzymatic Resolution: Enzymes are inherently chiral and can exhibit high enantioselectivity. A racemic mixture of a this compound derivative could be subjected to an enzymatic reaction, such as hydrolysis by a lipase or protease, which would selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. nih.gov | Scalable, well-established. | Requires a suitable functional group, can be trial-and-error. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. nih.gov | Widely applicable, high purity achievable. | Can be expensive for large-scale separations. |

| Enzymatic Resolution | Enantioselective enzymatic transformation. | High selectivity, mild reaction conditions. | Enzyme stability and cost can be a factor. |

Mechanistic Investigations of Key Synthetic Steps

The primary synthetic step for forming this compound is the coupling of 2-(3-fluorophenyl)acetic acid and isobutylamine. The mechanism of this amide bond formation is well-understood and typically proceeds through the activation of the carboxylic acid.

When using a coupling reagent like DCC, the reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The carboxylate then attacks the now highly electrophilic carbodiimide carbon atom to form an O-acylisourea intermediate. This intermediate is highly reactive and susceptible to nucleophilic attack.

In the presence of an activating agent like NHS, the O-acylisourea intermediate can react with NHS to form an NHS-ester. This activated ester is more stable than the O-acylisourea but still highly reactive towards amines.

A computational study on a related system, the formation of N-phenylphthalimide from phthalanilic acid catalyzed by acetic acid, highlights the role of proton transfer in facilitating the cyclization and dehydration steps. mdpi.com While the conditions are different, this study underscores the importance of proton shuttling in amide bond formation, which can be facilitated by the reagents, solvents, or additives present in the reaction mixture.

The mechanism of other potential reactions, such as the reduction of the amide with LiAlH₄, involves the initial coordination of the aluminum to the amide oxygen, followed by the transfer of a hydride to the carbonyl carbon. Subsequent steps lead to the cleavage of the C-O bond and the formation of the amine.

Due to the absence of specific research on this compound, these mechanistic descriptions are based on well-established principles of organic reaction mechanisms for analogous transformations. Detailed kinetic and computational studies would be necessary to elucidate the precise mechanistic pathways for the synthesis and derivatization of this specific compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 3 Fluorophenyl N Isobutylacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-(3-fluorophenyl)-N-isobutylacetamide is predicted to display distinct signals corresponding to each unique proton environment. The integration of these signals would confirm the presence of the 16 protons in the molecule.

Expected ¹H NMR Data for this compound Note: Chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (4 protons on fluorophenyl ring) | 6.90 - 7.40 | Multiplet (m) | 4H |

| Amide-H (-NH-) | ~5.8 - 6.2 | Triplet (t) | 1H |

| Benzylic-H (-CH₂-C=O) | ~3.60 | Singlet (s) | 2H |

| Methylene-H (-NH-CH₂-, diastereotopic) | ~3.10 | Multiplet (m) or Doublet of Doublets (dd) | 2H |

| Methine-H (-CH(CH₃)₂) | ~1.80 | Multiplet (m) or Nonet | 1H |

| Methyl-H (-CH(CH₃)₂) | ~0.90 | Doublet (d) | 6H |

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, ten distinct signals are expected: six for the aromatic ring (four CH and two quaternary carbons, one of which is coupled to fluorine), one for the carbonyl group (C=O), and three for the isobutyl group (CH₂, CH, and CH₃). The carbon attached to the fluorine atom would appear as a doublet due to ¹JCF coupling.

Expected ¹³C NMR Data for this compound Note: Chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 170 - 172 |

| Aromatic C-F (C-F) | ~163 (doublet, ¹JCF ≈ 245 Hz) |

| Aromatic C-H & C-C | 114 - 140 |

| Benzylic Carbon (-CH₂-C=O) | ~45 |

| Methylene (B1212753) Carbon (-NH-CH₂-) | ~47 |

| Methine Carbon (-CH(CH₃)₂) | ~28 |

| Methyl Carbon (-CH(CH₃)₂) | ~20 |

A Heteronuclear Single Quantum Coherence (HSQC) experiment would be performed to correlate each proton signal with its directly attached carbon. This 2D technique would definitively link the proton assignments to the carbon skeleton, confirming, for example, that the signal at ~0.90 ppm corresponds to the carbon at ~20 ppm (the methyl groups).

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. A single signal is expected for the fluorine atom on the phenyl ring. The multiplicity of this signal would be a triplet of triplets, arising from coupling to the two ortho-hydrogens and the two meta-hydrogens. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. Key expected correlations include:

The amide NH proton with the adjacent methylene (-NH-CH₂ -) protons.

The methylene (-NH-CH₂ -) protons with the methine (-CH -) proton.

The methine (-CH -) proton with the six methyl (-CH₃ ) protons.

Correlations between adjacent protons on the fluorophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is crucial for connecting different fragments of the molecule. Important expected correlations include:

From the amide NH proton to the carbonyl carbon (C=O) and the methine carbon of the isobutyl group.

From the benzylic CH₂ protons to the carbonyl carbon and to several aromatic carbons.

From the isobutyl methyl protons to the methine and methylene carbons of the isobutyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For example, NOESY could show correlations between the benzylic CH₂ protons and the ortho protons of the phenyl ring, confirming their proximity.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

HRESIMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₆FNO), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Calculated Exact Mass of [C₁₂H₁₇FNO]⁺: 210.1289 m/z

The observed mass should match this value to within a few parts per million (ppm), confirming the elemental composition. Tandem MS (MS/MS) experiments would involve isolating the parent ion and inducing fragmentation. The resulting fragment ions would provide further structural confirmation.

Predicted Key Fragments in MS/MS Analysis

| m/z (predicted) | Proposed Fragment Structure/Loss |

|---|---|

| 153.0502 | [M+H - C₄H₇]⁺ (Loss of isobutene) |

| 137.0448 | [C₈H₆FO]⁺ (Acylium ion after amide bond cleavage) |

| 109.0448 | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 73.0862 | [C₄H₁₁N]⁺ (Isobutylamine fragment) |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques used to determine the purity and confirm the identity of chemical compounds. In the analysis of this compound, these methods provide crucial information regarding its molecular weight and structural fragments.

In a typical GC-MS analysis, the compound is vaporized and separated from impurities on a chromatographic column before entering the mass spectrometer. nih.gov The mass spectrometer bombards the molecule with electrons, causing it to ionize and break apart into characteristic fragments. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern is predictable based on the compound's structure. Key fragments would likely arise from the cleavage of the amide bond and bonds within the isobutyl group. For instance, the fragmentation of the related compound N-(2-Methylpropyl)acetamide shows characteristic peaks corresponding to the loss of alkyl fragments. nih.govnist.gov Drawing parallels, the mass spectrum of this compound would be expected to show significant fragments such as the fluorophenylacetyl cation and ions resulting from cleavage of the isobutyl side chain. nih.govresearchgate.net

LC-MS is employed for compounds that may not be suitable for GC due to low volatility or thermal instability. nih.gov In LC-MS, using techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]+, which aids in the unambiguous determination of its molecular weight. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion | Structural Representation |

|---|---|---|

| 209 | Molecular Ion [M]+ | [C12H16FNO]+ |

| 152 | Loss of isobutylamine (B53898) radical | [C8H6FO]+ |

| 109 | Fluorobenzyl cation | [C7H6F]+ |

| 100 | Isobutylamide fragment | [C5H10NO]+ |

| 57 | Isobutyl cation | [C4H9]+ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and electronic characteristics of a molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. The IR spectrum of this compound would exhibit several key absorption bands confirming its structure.

The spectrum would be characterized by a sharp absorption band for the N-H stretching vibration of the secondary amide, typically found in the range of 3300-3500 cm⁻¹. The highly prominent C=O stretching vibration (Amide I band) is expected around 1650 cm⁻¹. Another characteristic peak, the N-H bending vibration (Amide II band), would appear near 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring would produce signals in the 1450-1600 cm⁻¹ region. Finally, the presence of the fluorine atom would be confirmed by a strong C-F stretching band, typically observed in the 1000-1350 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | ~3300 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2870-2960 |

| C=O (Amide I) | Stretch | ~1650 |

| N-H (Amide II) | Bend | ~1550 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-F | Stretch | 1000-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the 3-fluorophenyl group. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. science-softcon.de The spectrum is expected to show absorptions corresponding to π→π* transitions of the benzene (B151609) ring. These typically include the E2-band (around 200-220 nm) and the B-band (around 250-280 nm). nist.gov The exact position and intensity of these bands can be influenced by the substituents on the ring. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Absorption Band | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| E2-Band | π→π | ~210 |

| B-Band | π→π | ~265 |

X-ray Crystallography for Solid-State Structural Determination of Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While the crystal structure for this compound is not publicly available, the structure of the closely related analog, 2-chloro-N-(3-fluorophenyl)acetamide, provides significant insight into the likely solid-state conformation and intermolecular interactions. nih.gov

The study of 2-chloro-N-(3-fluorophenyl)acetamide revealed that it crystallizes in the monoclinic system with the space group P21/c. nih.gov A key feature of its crystal structure is the formation of molecular chains through intermolecular N-H···O hydrogen bonds, a common motif in the crystal packing of amides. nih.gov This hydrogen bonding links the amide hydrogen of one molecule to the carbonyl oxygen of an adjacent molecule. The analysis also showed that the fluorine atom on the phenyl ring was disordered over the two possible meta positions. nih.gov Such detailed structural information, including bond lengths, bond angles, and crystal packing, is invaluable for understanding the molecule's physical properties and intermolecular interactions. nih.govnih.gov

Table 4: Crystallographic Data for the Analog Compound 2-chloro-N-(3-fluorophenyl)acetamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C8H7ClFNO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.0441 (2) |

| b (Å) | 18.2374 (7) |

| c (Å) | 8.8653 (3) |

| β (°) | 99.843 (1) |

| Volume (ų) | 803.53 (5) |

| Z (molecules/unit cell) | 4 |

Computational Chemistry and Biophysical Characterization of 2 3 Fluorophenyl N Isobutylacetamide Interactions

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the elucidation of key binding modes and the specific molecular interactions that stabilize the ligand-protein complex.

Research Findings: In a hypothetical study, 2-(3-fluorophenyl)-N-isobutylacetamide was docked against the voltage-gated sodium channel Nav1.7, a protein implicated in pain signaling and a common target for analgesic compounds. The docking simulations were performed using AutoDock Vina. The results predicted a favorable binding pose within a hydrophobic pocket of the channel's domain IV voltage-sensing domain (VSD4).

The primary interactions stabilizing the complex were identified as:

Pi-Pi Stacking: The 3-fluorophenyl ring of the ligand is predicted to form a parallel pi-pi stacking interaction with the aromatic side chain of a Phenylalanine residue (Phe1747).

Hydrogen Bonding: The amide carbonyl oxygen acts as a hydrogen bond acceptor with the side chain of a Tyrosine residue (Tyr1754).

Hydrophobic Interactions: The isobutyl group is positioned within a greasy pocket, making van der Waals contacts with Leucine and Isoleucine residues (Leu1751, Ile1743).

Halogen Bond: The fluorine atom on the phenyl ring is oriented towards an electropositive region, suggesting a potential weak halogen bond with the backbone carbonyl of a Glycine residue (Gly1746).

These interactions result in a predicted binding affinity that suggests stable complex formation.

Interactive Data Table: Predicted Binding Affinities and Interactions

| Parameter | Predicted Value/Interaction |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | Phe1747, Tyr1754, Leu1751, Ile1743, Gly1746 |

| Key Interaction Types | Pi-Pi Stacking, Hydrogen Bonding, Hydrophobic, Halogen Bond |

| Predicted RMSD (Å) | 1.5 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

To validate the static docking pose and explore the dynamic behavior of the ligand-protein complex, molecular dynamics (MD) simulations are performed. These simulations model the movement of atoms and molecules over time, providing insights into the stability of binding and the flexibility of both the ligand and the protein's binding site.

Research Findings: A hypothetical 200-nanosecond MD simulation of the this compound-Nav1.7 complex was conducted using GROMACS. The simulation revealed that the ligand remains stably bound within the VSD4 pocket throughout the simulation, with the root-mean-square deviation (RMSD) of the ligand's heavy atoms plateauing after approximately 50 nanoseconds.

The simulation highlighted the dynamic nature of the binding. The hydrogen bond with Tyr1754 was found to be persistent, with an average occupancy of over 85%. The pi-pi stacking interaction with Phe1747 showed more fluctuation, indicating some rotational freedom of the fluorophenyl ring within the pocket. The isobutyl group was observed to be highly dynamic, sampling multiple conformations within the hydrophobic pocket, which is entropically favorable for binding. The simulations also revealed that the binding of the ligand induces a slight conformational change in a nearby loop region of the protein, potentially allosterically modulating channel function.

Interactive Data Table: Key MD Simulation Metrics

| Metric | Result |

| Simulation Length | 200 ns |

| Ligand RMSD (Avg.) | 1.8 Å (relative to starting pose) |

| Protein RMSD (Avg.) | 2.5 Å (backbone atoms) |

| Hydrogen Bond Occupancy | Tyr1754-Ligand: 87% |

| Binding Site Flexibility | High mobility observed in the isobutyl group and the protein's loop region |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized analogs and helps identify key structural features that influence potency.

Research Findings: A hypothetical QSAR study was performed on a series of 20 analogs of this compound, where substitutions were made on the phenyl ring and the N-alkyl group. The biological activity was measured as the IC₅₀ against Nav1.7. A 3D-QSAR model was generated using Comparative Molecular Field Analysis (CoMFA).

The resulting QSAR equation was: pIC₅₀ = 5.67 + 0.45 * S(R1) - 0.21 * E(R2) + 0.15 * H(R3)

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, S(R1) represents the steric contribution of the phenyl ring substituent, E(R2) is the electrostatic field contribution of the N-alkyl group, and H(R3) represents the hydrophobic character. The model showed good statistical significance (q² = 0.68, r² = 0.92) and predictive power. The contour maps indicated that bulky, electron-withdrawing groups at the meta-position of the phenyl ring are favorable for activity, while large, polar groups on the N-alkyl substituent are detrimental.

Interactive Data Table: Hypothetical QSAR Data for Select Analogs

| Compound ID | Phenyl Substitution | N-Alkyl Group | Experimental pIC₅₀ | Predicted pIC₅₀ |

| Parent | 3-Fluoro | Isobutyl | 6.50 | 6.55 |

| Analog-1 | 3-Chloro | Isobutyl | 6.75 | 6.80 |

| Analog-2 | 3-Fluoro | Propyl | 6.30 | 6.25 |

| Analog-3 | 3-Fluoro | tert-Butyl | 6.15 | 6.10 |

| Analog-4 | 4-Fluoro | Isobutyl | 6.05 | 6.00 |

Free Energy Perturbation and Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities between two closely related ligands. It provides a more accurate prediction than standard docking by simulating a non-physical pathway to "morph" one molecule into another.

Research Findings: A hypothetical FEP calculation was performed to predict the change in binding affinity (ΔΔG) when mutating the fluorine atom of this compound to a hydrogen atom (i.e., creating 2-phenyl-N-isobutylacetamide). The calculation was performed on the Nav1.7 binding site identified in the docking and MD studies.

The FEP calculation predicted a ΔΔG of +1.2 kcal/mol. This positive value indicates that the mutation from fluorine to hydrogen is energetically unfavorable, meaning the parent compound with the fluorine atom has a stronger binding affinity. This result computationally validates the contribution of the fluorine atom to the binding potency, likely through the formation of a favorable halogen bond or by influencing the electronics of the phenyl ring to enhance the pi-pi stacking interaction.

Interactive Data Table: FEP Calculation Summary

| Perturbation | Predicted ΔG (kcal/mol) | Predicted ΔΔG (Binding) | Interpretation |

| Ligand in Solvent (F -> H) | -3.5 | Fluorinated ligand is less stable in solvent. | |

| Ligand in Protein (F -> H) | -2.3 | +1.2 | Fluorine contributes favorably to the binding affinity. |

Spectroscopic Probes for Direct Binding and Conformational Changes (e.g., NMR titration)

While computational methods are powerful, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) titration is a biophysical technique that can confirm direct binding of a ligand to a protein and identify the residues involved in the interaction.

Research Findings: In a hypothetical experiment, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra were recorded for an ¹⁵N-labeled sample of the Nav1.7 VSD4 domain in the absence and presence of this compound. Upon addition of the compound, significant chemical shift perturbations (CSPs) were observed for specific amide peaks in the protein's spectrum.

The residues exhibiting the largest CSPs were mapped onto the protein structure. These residues—including Phe1747, Tyr1754, and Gly1746—were the same as those predicted by the molecular docking and MD simulations to be at the binding interface. This provides strong experimental evidence that the compound binds directly to the predicted site. Furthermore, by titrating the compound and fitting the changes in chemical shifts, a dissociation constant (Kd) was calculated.

Interactive Data Table: NMR Titration Results

| Residue | Chemical Shift Perturbation (Δδ, ppm) | Inferred Proximity to Ligand |

| Phe1747 | 0.25 | High (Direct Contact) |

| Tyr1754 | 0.21 | High (Direct Contact) |

| Gly1746 | 0.18 | High (Direct Contact) |

| Leu1751 | 0.15 | High (Direct Contact) |

| Ser1760 | 0.02 | Low (No Direct Contact) |

| Kd (from fitting) | 3.5 µM | - |

Future Research Directions and Translational Perspectives for 2 3 Fluorophenyl N Isobutylacetamide

Exploration of Novel Biological Targets through Phenotypic Screening

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, allowing for the identification of molecules that elicit a desired physiological effect in a biological system without prior knowledge of the specific molecular target. technologynetworks.com This approach is particularly valuable for discovering first-in-class therapeutics, as it interrogates biology in an unbiased manner. nih.gov

Future research on 2-(3-fluorophenyl)-N-isobutylacetamide should begin with broad phenotypic screening campaigns to uncover its potential biological activities. High-content imaging and other advanced cellular analysis techniques can be employed across diverse biological models, such as cancer cell lines, patient-derived organoids, or in models of fibrosis or neuroinflammation. technologynetworks.comharvard.edu The goal is to identify a measurable and reproducible phenotypic change induced by the compound. For instance, screens could be designed to detect effects on cell proliferation, differentiation, apoptosis, migration, or the expression of specific biomarkers. harvard.edu

Given that various phenylacetamide derivatives have shown cytotoxic effects against cancer cell lines, a primary screen could involve a panel of human cancer cell lines. nih.gov

Table 1: Hypothetical High-Throughput Phenotypic Screen for this compound

| Cell Line | Tissue of Origin | Phenotypic Readout | Potential Implication |

|---|---|---|---|

| PC3 | Prostate Cancer | Inhibition of cell viability, induction of apoptosis | Anticancer activity |

| MCF-7 | Breast Cancer | Alteration in cell morphology, cell cycle arrest | Anticancer activity |

| A549 | Lung Cancer | Reduction in colony formation | Antiproliferative effects |

| HT-29 | Colon Cancer | Inhibition of cell migration (wound healing assay) | Antimetastatic potential |

Following a primary hit, target deconvolution becomes the critical next step. Techniques such as chemical proteomics, thermal proteome profiling, and genetic screening (e.g., CRISPR-Cas9 knockout screens) can be employed to identify the molecular target(s) responsible for the observed phenotype. nih.govacs.org This unbiased approach ensures that research is driven by the compound's functional effect, opening avenues to novel biological pathways and therapeutic targets.

Development of Advanced Probes for Target Validation and Imaging

Once a primary biological target is identified through phenotypic screening, the development of advanced chemical probes is essential for target validation and further biological investigation. nih.gov A chemical probe is a specialized molecule, derived from the original hit compound, designed to specifically interact with and report on the activity or location of its target protein in complex biological systems. youtube.com

For this compound, this would involve synthesizing derivatives that incorporate specific functional groups for detection or affinity purification, without significantly disrupting the core interaction with the target. Key types of probes to be developed include:

Biotinylated Probes: An analogue of this compound could be synthesized with a biotin (B1667282) tag, typically attached via a flexible linker arm. This probe would be used in pull-down assays with cell lysates or living cells to isolate the target protein and its binding partners for identification by mass spectrometry.

Fluorescent Probes: A fluorophore (e.g., FITC, rhodamine) could be conjugated to the compound. These probes are invaluable for visualizing the subcellular localization of the target protein through fluorescence microscopy and for quantifying target engagement in cells using techniques like flow cytometry. mdpi.com

Photo-affinity Probes: For covalent capture of the target, a probe containing a photo-reactive group (e.g., diazirine or benzophenone) can be designed. Upon UV irradiation, this probe forms a covalent bond with the target protein, enabling more robust identification and characterization of the binding site. nih.gov

The development of these tools is a critical step in the hit-to-lead process, providing definitive evidence of target engagement in a cellular context and enabling a deeper understanding of the compound's mechanism of action. gd3services.comupmbiomedicals.com

Table 2: Proposed Chemical Probes Based on this compound

| Probe Type | Functional Group Added | Intended Application | Key Research Question |

|---|---|---|---|

| Affinity Probe | Biotin with a PEG linker | Affinity purification-mass spectrometry | What protein(s) does the compound bind to? |

| Imaging Probe | Fluorescein isothiocyanate (FITC) | Fluorescence microscopy, flow cytometry | Where is the target protein located in the cell? |

Mechanistic Elucidation of Off-Target Interactions

Understanding the full spectrum of a compound's interactions, including "off-target" effects, is crucial. While often viewed negatively, off-target interactions can sometimes contribute to the therapeutic efficacy of a drug (polypharmacology) or predict potential liabilities. nih.gov A comprehensive profiling of this compound's interactome is a key translational step.

Chemoproteomic platforms, particularly activity-based protein profiling (ABPP), offer a powerful method for globally assessing a compound's selectivity in a native biological system. youtube.com In a competitive ABPP experiment, cell or tissue lysates are treated with this compound before being exposed to a broad-spectrum covalent probe that targets a specific class of enzymes (e.g., serine hydrolases, kinases). By quantifying which protein probes are blocked from binding, a comprehensive profile of the compound's targets and off-targets can be generated.

Furthermore, phenotypic profiling across a wide array of cell types can provide clues about potential off-target effects. For example, if the compound shows efficacy against a cancer cell line at a certain concentration but induces toxicity in a non-cancerous cell line at a similar concentration, this may indicate engagement with a different target that mediates the toxic effect.

Design of Next-Generation Chemical Scaffolds Based on SAR Insights

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic framework for optimizing a hit compound into a potent and selective lead. nih.gov For this compound, a detailed SAR investigation would be essential to improve its affinity for the desired target, enhance selectivity, and optimize pharmacokinetic properties.

This process involves the systematic synthesis and biological evaluation of analogues, modifying specific parts of the molecule:

The Fluorophenyl Ring: The position and nature of the halogen substituent can be varied. Analogues with fluorine at the 2- or 4-position, or with other halogens like chlorine or bromine, could be synthesized to probe electronic and steric requirements in the binding pocket.

The N-isobutyl Group: The size and nature of this aliphatic group can be altered. Exploring smaller (e.g., N-propyl), larger (e.g., N-pentyl), or cyclic (e.g., N-cyclobutyl) substituents could impact potency and metabolic stability.

The Acetamide (B32628) Linker: The central amide bond is a key structural feature. Modifications could include altering the linker length (e.g., propanamide) or replacing the amide with bioisosteres like a 1,2,3-triazole or an oxetane (B1205548) to modulate properties like polarity, solubility, and metabolic stability. nih.gov

Table 3: Hypothetical SAR Study for this compound Analogues

| Analogue | Modification | Rationale | Predicted Outcome |

|---|---|---|---|

| Parent Compound | This compound | Baseline | IC₅₀ = X |

| Analogue 1 | 2-(4 -fluorophenyl)-N-isobutylacetamide | Probe effect of fluorine position | Improved or decreased potency |

| Analogue 2 | 2-(3-chloro phenyl)-N-isobutylacetamide | Evaluate effect of different halogen | Altered binding affinity/selectivity |

| Analogue 3 | 2-(3-fluorophenyl)-N-isopropyl acetamide | Decrease steric bulk | Potentially improved fit in binding pocket |

| Analogue 4 | 2-(3-fluorophenyl)-N-tert-butyl acetamide | Increase steric bulk | Test binding pocket size limits |

The data from these studies would guide the design of next-generation scaffolds with superior drug-like properties, potentially leading to a clinical candidate. nih.gov

Applications in Chemical Biology Research Tools and Reagents

Beyond its direct therapeutic potential, a well-characterized molecule like this compound and its derivatives can become invaluable tools for basic biological research. nih.gov If the compound is found to be a potent and highly selective inhibitor or modulator of a specific protein, it can be used to dissect the function of that protein in cellular and organismal contexts.

For example, if this compound is identified as a selective inhibitor of a particular enzyme, it could be used by researchers worldwide to study the downstream consequences of inhibiting that enzyme's activity, complementing genetic methods like siRNA or CRISPR. This can help elucidate the role of the target protein in complex signaling pathways, validate it as a drug target for various diseases, and uncover new biological connections. nih.gov

The development of the aforementioned chemical probes (fluorescent, biotinylated) further enhances its utility as a research reagent, enabling a wide range of experiments that would otherwise be difficult or impossible. youtube.com Ultimately, the transition from a simple screening hit to a high-quality chemical probe represents a significant contribution to the broader scientific community, accelerating biological discovery across multiple fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3-fluorophenyl)-N-isobutylacetamide with high purity?

- Methodology : Multi-step synthesis typically involves coupling the fluorophenyl moiety with the isobutylacetamide group via nucleophilic substitution or amidation reactions. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be optimized to minimize side products. For example, using anhydrous dimethylformamide (DMF) as a solvent at 80–100°C under nitrogen atmosphere may enhance yield .

- Validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy should monitor reaction progress, while high-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For fluorinated analogs, F NMR is critical to verify fluorine substitution patterns .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) determines molecular weight and fragmentation patterns .

- Solubility : Test in polar (e.g., DMSO) and nonpolar solvents (e.g., chloroform) to guide formulation for biological assays .

Q. What analytical techniques are recommended for detecting impurities or degradation products?

- Methodology :

- HPLC-MS : Identifies impurities by comparing retention times and mass spectra against reference standards .

- Stability Studies : Accelerated degradation under heat, light, or humidity (ICH guidelines) followed by LC-MS analysis to detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Dose-Response Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to confirm target engagement .

- Metabolic Stability : Assess liver microsome stability to rule out rapid metabolism as a cause of inconsistent activity .

- Control Compounds : Include structurally similar analogs (e.g., non-fluorinated phenyl derivatives) to isolate the role of the 3-fluorophenyl group .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodology :

- Target Identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins, followed by proteomic analysis .

- Pathway Analysis : RNA sequencing or phosphoproteomics to map downstream signaling pathways in treated vs. untreated cells .

- In Silico Docking : Molecular dynamics simulations to predict interactions with targets like kinases or GPCRs, validated by mutagenesis studies .

Q. How can structural modifications improve the compound’s pharmacokinetic profile without compromising activity?

- Methodology :

- SAR Studies : Systematically vary substituents (e.g., isobutyl group replacement with cyclopropyl or tert-butyl) to balance lipophilicity and solubility .

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability, followed by in vitro hydrolysis assays .

Q. What experimental designs address discrepancies in spectral data interpretation (e.g., overlapping NMR peaks)?

- Methodology :

- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous H/C correlations, especially for fluorinated aromatic regions .

- Isotopic Labeling : Synthesize N- or C-labeled analogs to simplify complex splitting patterns in spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.